

Spectroscopic Analysis of 1-Chloro-1-nitropropane: A Technical Guide

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Compound of Interest

Compound Name: 1-Chloro-1-nitropropane

Cat. No.: B165096

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Introduction: **1-Chloro-1-nitropropane** (CAS No. 600-25-9) is an organohalogen and nitro compound with the molecular formula $C_3H_6ClNO_2$.^[1] As a functionalized alkane, its structural elucidation and purity assessment rely heavily on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides a comprehensive overview of the available and predicted spectroscopic data for **1-chloro-1-nitropropane**, alongside detailed experimental protocols relevant to its analysis. This document is intended for researchers and scientists in organic synthesis and drug development.

Spectroscopic Data Summary

The following sections summarize the core spectroscopic data for **1-chloro-1-nitropropane**. While experimental spectra are referenced in databases, specific peak assignments are not always publicly available. Therefore, where explicit experimental data is unavailable, predicted values based on established spectroscopic principles and data from analogous compounds are provided and noted as such.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the carbon-hydrogen framework of a molecule. For **1-chloro-1-nitropropane** ($CH_3CH_2CH(Cl)NO_2$), three distinct proton and carbon environments are expected.

Table 1: ^1H NMR Data for **1-Chloro-1-nitropropane** (Note: Specific experimental data is not readily available. Values are predicted based on the effects of chloro- and nitro- functional groups.)

Labeled Proton	Chemical Shift (δ , ppm) (Predicted)	Multiplicity	Coupling Constant (J, Hz) (Predicted)	Integration
Hc (-CH ₃)	~1.1	Triplet (t)	~7.4	3H
Hb (-CH ₂ -)	~2.2	Multiplet (m)	-	2H
Ha (-CH(Cl)NO ₂)	~5.5 - 6.0	Triplet (t)	~7.2	1H

Prediction Rationale: The methine proton (Ha) is attached to a carbon bearing two strongly electron-withdrawing groups (Cl and NO₂), causing a significant downfield shift. The methylene protons (Hb) are adjacent to this deshielded center, and the terminal methyl protons (Hc) are the most shielded, appearing furthest upfield.[2][3]

Table 2: ^{13}C NMR Data for **1-Chloro-1-nitropropane** (Note: Specific experimental data is not readily available. Values are predicted based on established chemical shift ranges.)

Labeled Carbon	Chemical Shift (δ , ppm) (Predicted)
CH ₃ (C3)	~10 - 15
-CH ₂ - (C2)	~25 - 35
-CH(Cl)NO ₂ (C1)	~85 - 100

Prediction Rationale: The carbon atom (C1) bonded to both chlorine and the nitro group is heavily deshielded and is expected to appear significantly downfield.[1] General chemical shift tables suggest carbons attached to a chlorine atom appear in the 30-60 ppm range, while those attached to a nitro group appear in the 60-90 ppm range; the cumulative effect places this carbon further downfield.[4] The remaining alkyl carbons appear in their typical upfield regions.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **1-chloro-1-nitropropane** is dominated by strong absorptions from the nitro (NO_2) group.

Table 3: Principal IR Absorption Bands for **1-Chloro-1-nitropropane**

Wavenumber (cm^{-1})	Intensity	Assignment
~2980 - 2880	Medium	C-H (sp^3) Stretching
~1565	Strong	NO_2 Asymmetric Stretching
~1380	Strong	NO_2 Symmetric Stretching
~1465	Medium	C-H Bending
~800 - 600	Medium-Strong	C-Cl Stretching

Data Interpretation: The most characteristic peaks are the strong asymmetric and symmetric stretches of the nitro group, which are definitive for nitroalkanes.^{[6][7]} The presence of a carbon-chlorine bond is indicated by a band in the lower wavenumber "fingerprint" region.^{[8][9]}

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The molecular weight of **1-chloro-1-nitropropane** is 123.54 g/mol .^[1]

Table 4: Predicted Mass Spectrometry Data for **1-Chloro-1-nitropropane** (Note: Experimental mass spectrum for this specific isomer is not readily available. Fragmentation is predicted based on molecular structure.)

m/z	Ion (Predicted)	Notes
123 / 125	$[\text{CH}_3\text{CH}_2\text{CH}(\text{Cl})\text{NO}_2]^+$	Molecular ion ($\text{M}^{+ \cdot}$). The two peaks appear in an approximate 3:1 intensity ratio due to the natural abundance of ^{35}Cl and ^{37}Cl isotopes.
88	$[\text{M} - \text{Cl}]^+$	Loss of a chlorine radical.
77 / 79	$[\text{M} - \text{NO}_2]^+$	Loss of a nitro group radical. The isotopic pattern for chlorine remains.
46	$[\text{NO}_2]^+$	Nitro group fragment.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **1-chloro-1-nitropropane**.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **1-chloro-1-nitropropane**.
 - Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry vial. Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal standard (0.0 ppm).
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - The analysis is performed on a 400 MHz (or higher) NMR spectrometer.
 - The sample is inserted into the magnet, and the field is locked onto the deuterium signal of the solvent.

- The magnetic field is shimmed to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
- ^1H NMR Acquisition:
 - Acquire the spectrum at a probe temperature of 298 K.
 - A standard pulse program for proton NMR is used.
 - Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - A standard proton-decoupled pulse program is used to provide a spectrum with single lines for each unique carbon atom.
 - Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer acquisition time are required.
- Data Processing:
 - The acquired Free Induction Decay (FID) is Fourier transformed.
 - The resulting spectrum is phase-corrected and baseline-corrected.
 - The chemical shifts are referenced to the TMS signal at 0.0 ppm.
 - For ^1H NMR, the peaks are integrated to determine the relative ratios of protons.

FTIR Spectroscopy Protocol

- Sample Preparation (Neat Liquid):
 - As **1-chloro-1-nitropropane** is a liquid, a simple thin-film method is effective.[\[1\]](#)
 - Place one drop of the neat liquid sample onto the surface of a polished salt plate (e.g., NaCl or KBr).
 - Place a second salt plate on top, gently spreading the liquid into a thin, uniform film.

- Instrument Setup:
 - The analysis is performed using a Fourier-Transform Infrared (FTIR) spectrometer.
 - A background spectrum of the empty sample compartment is collected to subtract signals from atmospheric CO₂ and water vapor.
- Data Acquisition:
 - Place the prepared salt plate assembly into the sample holder in the spectrometer.
 - Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
- Data Processing:
 - The resulting spectrum is displayed in terms of percent transmittance versus wavenumber (cm⁻¹).
 - Major absorption bands are identified and their wavenumbers recorded.

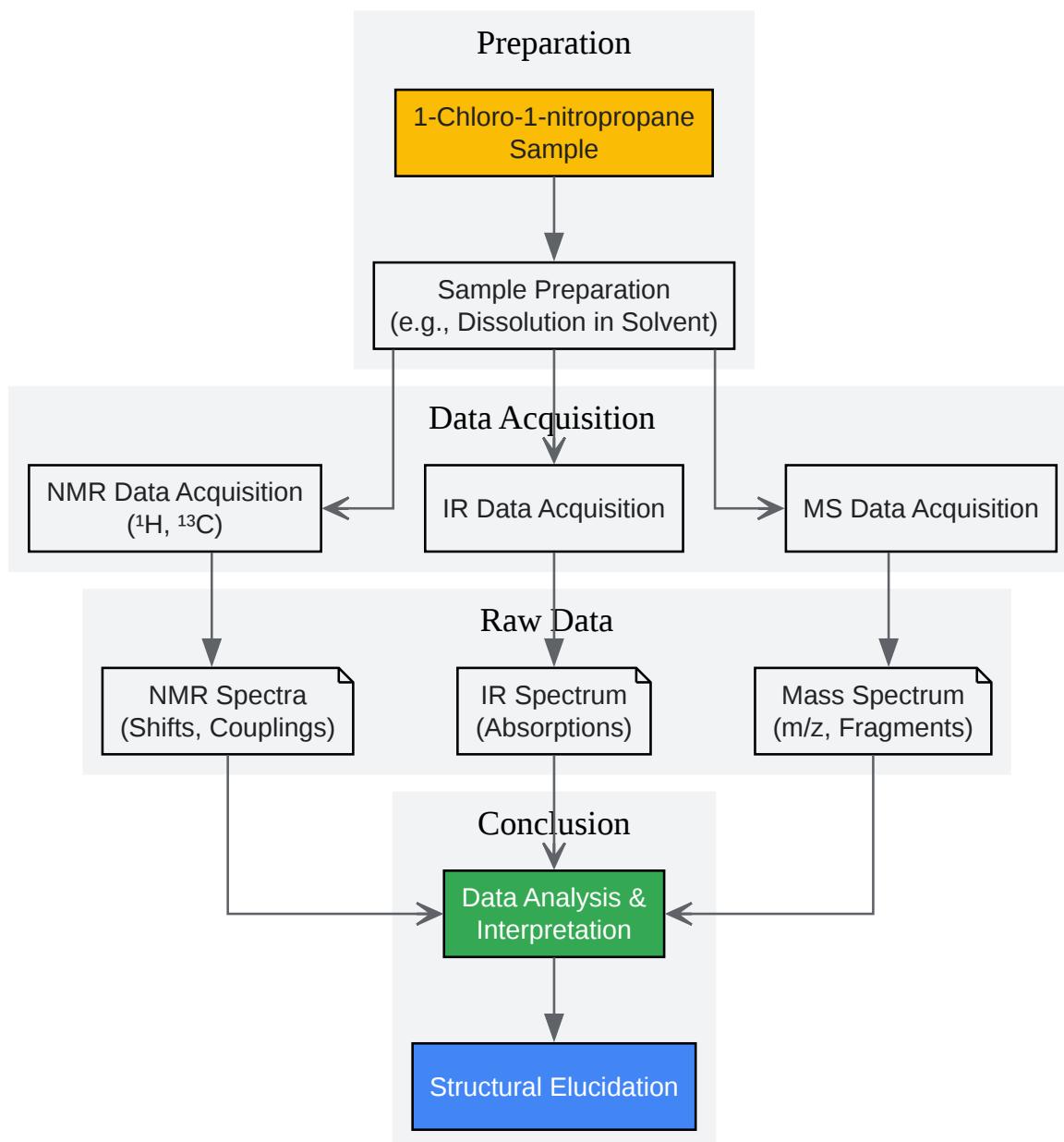
Mass Spectrometry Protocol (Electron Ionization)

- Sample Introduction:
 - For a volatile liquid like **1-chloro-1-nitropropane**, direct injection via a heated probe or, more commonly, introduction through a Gas Chromatography (GC) system (GC-MS) is used.
 - For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is prepared.
 - A small volume (e.g., 1 µL) is injected into the GC, which separates the compound from the solvent and any impurities before it enters the mass spectrometer.
- Ionization:

- The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process, known as Electron Ionization (EI), creates a positively charged molecular ion (M^{+}) and various fragment ions.
- Mass Analysis:
 - The generated ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
- Detection and Data Processing:
 - An electron multiplier detects the ions.
 - The instrument software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.
 - The molecular ion peak and major fragment peaks are identified.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-chloro-1-nitropropane**.



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Caption: General workflow for spectroscopic analysis from sample to structural elucidation.

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